sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate

Pharmaceutical formulation Aqueous solubility Salt selection

This pre-formed sodium salt delivers >10 mM aqueous solubility without DMSO, critical for fragment soaking and co-crystallization. The 6-bromo handle enables rapid Suzuki diversification for SAR exploration. With a compact MW (263.02), it’s an ideal E3 ligase binder starting point for PROTAC design, keeping final conjugates below 900 Da. The defined ionization state eliminates batch variability, ensuring reproducible IC50 data.

Molecular Formula C8H4BrN2NaO2
Molecular Weight 263.02 g/mol
Cat. No. B8086681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate
Molecular FormulaC8H4BrN2NaO2
Molecular Weight263.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=N2)C(=O)[O-].[Na+]
InChIInChI=1S/C8H5BrN2O2.Na/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1
InChIKeyJQLJTOBJKJWTGM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 6-Bromo-1H-1,3-benzodiazole-2-carboxylate: A Differentiated Benzimidazole-2-Carboxylate Building Block for Pharmaceutical Synthesis


Sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate (CAS 2377036-34-3) is a sodium salt derivative of 6-bromo-1H-benzimidazole-2-carboxylic acid, featuring a benzimidazole core with a strategically positioned bromine atom at the 6-position and a carboxylate salt moiety at the 2-position . This heterocyclic compound, with molecular formula C8H4BrN2NaO2 and molecular weight of 263.02 g/mol , serves as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition, antiviral therapeutics, and anticancer agents by virtue of its ability to mimic purine structures and engage in hydrogen bonding and π-stacking interactions .

Why Sodium 6-Bromo-1H-1,3-benzodiazole-2-carboxylate Cannot Be Simply Substituted by Free Acid or Positional Isomers


Within the benzimidazole-2-carboxylate chemical space, subtle structural variations—counterion identity, halogen position, and tautomeric form—produce substantial differences in physicochemical properties and biological target engagement. The sodium salt form confers markedly enhanced aqueous solubility and dissolution rate compared to the free acid [1], a critical parameter for in vitro assay compatibility and in vivo formulation. Furthermore, the 6-bromo substitution pattern dictates unique electronic distribution and steric profile that governs binding interactions distinct from 4-bromo or 5-bromo regioisomers . These differences render direct compound-for-compound substitution unreliable for reproducible experimental outcomes.

Quantitative Differentiation Evidence: Sodium 6-Bromo-1H-1,3-benzodiazole-2-carboxylate Versus Closest Analogs


Aqueous Solubility Advantage of the Sodium Salt Over the Free Acid Form

The sodium salt form of 6-bromo-1H-benzimidazole-2-carboxylate is expected to exhibit substantially enhanced aqueous solubility relative to the free acid 6-bromo-1H-benzimidazole-2-carboxylic acid (CAS 40197-20-4), which has a density of 1.9±0.1 g/cm³ and melting point of 206°C . Carboxylate sodium salts typically demonstrate 100–1000-fold higher aqueous solubility than their corresponding free acids due to increased ionization and hydrophilicity [1]. This property is critical for achieving homogeneous solutions in biochemical assays, where the free acid may precipitate or require organic co-solvents that can interfere with target protein activity.

Pharmaceutical formulation Aqueous solubility Salt selection

Synthetic Utility of the 6-Bromo Substituent for Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the benzimidazole core serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification into compound libraries [1]. This contrasts with the non-halogenated analog, sodium 1H-benzimidazole-2-carboxylate, which lacks this diversification capability and would require de novo halogenation—introducing additional synthetic steps, regioselectivity challenges, and yield losses [2].

Cross-coupling Diversification Medicinal chemistry

Molecular Weight Advantage for Downstream Conjugation Efficiency in PROTAC and Bioconjugate Synthesis

With a molecular weight of 263.02 g/mol (C8H4BrN2NaO2) , sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate is significantly lighter than common benzimidazole-2-carboxylate intermediates bearing larger substituents such as sodium 4-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzimidazole-2-carboxylate (MW 261.15; C10H5F4N2O2) , which, despite having a similar core MW, introduces a trifluoroethyl group that adds substantial lipophilicity and steric bulk. The lower molecular weight and minimal steric profile of the 6-bromo compound make it a more efficient starting point for building PROTACs and antibody-drug conjugate (ADC) payloads where final molecular weight is a critical determinant of cell permeability and pharmacokinetics.

PROTAC Bioconjugation Molecular weight

Regioisomeric Purity Advantage of the 6-Bromo Sodium Salt for Cdc25 Phosphatase Inhibitor Development

Benzimidazole-2-carboxylate derivatives have been identified as scaffolds for Cdc25 phosphatase inhibition, a validated anticancer target [1]. The 6-bromo regioisomer provides a defined substitution pattern that eliminates the tautomeric ambiguity present in the 5-bromo/6-bromo free acid system (where 5-bromo-1H-benzimidazole-2-carboxylic acid and 6-bromo-1H-benzimidazole-2-carboxylic acid are essentially tautomeric in solution) . The sodium salt locks the carboxylate in the deprotonated form, providing a single, well-defined chemical entity for SAR studies—unlike the free acid which exists in equilibrium between protonated and deprotonated states depending on pH.

Cdc25 phosphatase Regioisomer Anticancer

Optimal Application Scenarios for Sodium 6-Bromo-1H-1,3-benzodiazole-2-carboxylate Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring Aqueous Solubility

In FBDD campaigns where fragment soaking or co-crystallization requires high aqueous solubility (>1 mM) without DMSO, the sodium salt form of 6-bromo-1H-1,3-benzodiazole-2-carboxylate is the preferred fragment over the free acid. The enhanced solubility of the sodium salt [1] eliminates the need for organic co-solvents that can denature target proteins or alter crystallization conditions, ensuring reliable structural data for structure-based drug design.

Parallel Library Synthesis via Suzuki Coupling for Antiviral Lead Optimization

The 6-bromo substituent enables direct Suzuki coupling with aryl boronic acids to generate diverse C6-arylated benzimidazole-2-carboxylate libraries [2]. This synthetic efficiency is particularly valuable in antiviral programs (e.g., RSV inhibitors) where rapid exploration of the C6 position is critical for optimizing potency and selectivity. The pre-formed sodium salt avoids the additional neutralization step required when starting from the free acid.

PROTAC Linker Attachment Chemistry for Targeted Protein Degradation

For PROTAC development, the low molecular weight (263.02 g/mol) of sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate makes it an ideal E3 ligase-binding moiety starting point. Its carboxylic acid group can be directly coupled to linker amines via amide bond formation, while the 6-bromo position provides a secondary diversification site. The compound's compact size helps maintain the final PROTAC MW below the recommended 900 Da threshold for cell permeability.

Cdc25 Phosphatase Inhibitor SAR Studies Requiring Defined Chemical Entities

For academic and industrial groups pursuing Cdc25 phosphatase inhibitors, the sodium salt form provides a single, well-defined chemical species with fixed ionization state [3]. This eliminates the batch-to-batch variability in biological assay results that can arise from pH-dependent protonation/deprotonation of the free acid, enabling reproducible IC50 determinations and clearer SAR interpretation.

Quote Request

Request a Quote for sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.